メチレンブルー三水和物

概要

説明

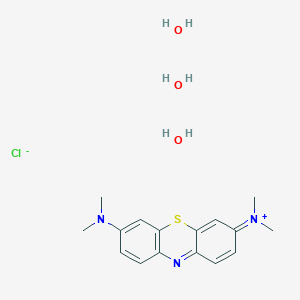

Methylene Blue trihydrate, also known as methylthioninium chloride trihydrate, is a heterocyclic aromatic chemical compound with the molecular formula C16H18ClN3S·3H2O. It is widely used in various fields such as biology, chemistry, and medicine. Methylene Blue was first synthesized by Heinrich Caro in 1876 and has since been employed as a dye, a medication, and a chemical indicator .

作用機序

Target of Action

Methylene Blue trihydrate primarily targets methemoglobin , a form of hemoglobin that is unable to carry oxygen . It also targets the mitochondrial respiratory chain , tau protein (inhibiting its aggregation) , and the M2 subtype of muscarinic receptors in rat cardiac myocytes .

Mode of Action

Methylene Blue acts as an oxidation-reduction agent . In the case of methemoglobinemia, it reacts within red blood cells to form leukomethylene blue, which reduces the ferric ion in methemoglobin back to its oxygen-carrying ferrous state . It also acts as an alternative electron carrier in the mitochondrial respiratory chain when there is a dysfunction . Furthermore, it binds to the M2 subtype of muscarinic receptors, exhibiting antimuscarinic effects .

Biochemical Pathways

Methylene Blue affects several biochemical pathways. It enhances mitochondrial energy metabolism by acting as an artificial electron carrier in the electron transport chain (ETC), increasing mitochondrial respiration and transporting electrons through the ETC to release energy . It also activates the Nrf2/ARE signaling cascade , which is involved in mitochondrial biogenesis and autophagy .

Pharmacokinetics

The pharmacokinetics of Methylene Blue involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is absorbed and distributed throughout the body. It is metabolized in the liver and excreted in the urine . The elimination half-life of Methylene Blue is between 5 to 24 hours .

Result of Action

The primary result of Methylene Blue’s action is the reduction of methemoglobin to hemoglobin, enabling the blood to carry oxygen effectively . It also improves mitochondrial function by boosting oxygen metabolism and transport, necessary for mitochondrial respiration and cellular energy production . In addition, it has been shown to have neuroprotective properties, potentially lowering the risk of Alzheimer’s and Parkinson’s disease .

Action Environment

The action of Methylene Blue can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by heat and sources of ignition . It is recommended to store Methylene Blue at room temperature in a dry and well-ventilated place .

科学的研究の応用

Biomedical Applications

Methylene blue trihydrate is primarily recognized for its therapeutic properties in medical settings. Below are key applications:

Treatment of Methemoglobinemia

Methylene blue is FDA-approved for treating acquired methemoglobinemia, a condition where hemoglobin is unable to effectively release oxygen to body tissues. The compound acts as a reducing agent, converting methemoglobin back to hemoglobin .

Antimicrobial Properties

MBT has been employed as a bacteriological stain and antiseptic, particularly in urinary tract infections. Its ability to inhibit bacterial growth makes it valuable in clinical settings .

Neuroprotective Effects

Recent studies indicate that MBT may have neuroprotective properties, particularly in models of brain injury. It has been shown to reduce inflammation and protect against oxidative stress by enhancing mitochondrial function in neuronal cells .

Chemical and Biological Research

Methylene blue trihydrate serves as a crucial reagent in various chemical and biological experiments.

Staining Agent

MBT is widely used as a biological stain for nucleic acids and cellular components due to its fluorescent properties. It allows for visualization during microscopy .

Redox Indicator

In analytical chemistry, MBT functions as a redox indicator in titrations, providing visual cues during reactions involving oxidation-reduction processes .

Enzyme Inhibition Studies

Methylene blue acts as an inhibitor of guanylate cyclase and other enzymes, which makes it useful in studying enzyme kinetics and mechanisms .

Toxicological Studies

Although methylene blue trihydrate has many beneficial applications, it is also important to consider its toxicological profile.

Carcinogenicity Studies

Research conducted by the National Cancer Institute indicated potential carcinogenic effects in long-term studies involving animal models. Notably, increased incidences of pancreatic lesions were observed in male rats exposed to higher doses over extended periods .

Acute Toxicity

Acute toxicity studies have shown that high doses can lead to methemoglobinemia and other hematological changes in both rats and mice .

Case Studies

Case Study 1: Neuroprotective Effects in Stroke Models

A study demonstrated that methylene blue administration reduced brain edema and inflammatory cytokine levels in rat models of stroke, suggesting its potential use as a neuroprotective agent following cerebral ischemia .

Case Study 2: Efficacy against Bacterial Infections

Clinical trials have shown that methylene blue can effectively reduce bacterial load in urinary tract infections when used as an adjunct therapy alongside standard antibiotics .

生化学分析

Biochemical Properties

Methylene Blue trihydrate acts as both an oxidizing and a reducing agent in chemical reactions . It is particularly exploited in studies involving electron transport chains where Methylene Blue trihydrate can donate or accept electrons, making it useful for examining mitochondrial function and cellular respiration mechanisms . It is also reported to bind to the M2 subtype of muscarinic receptors in rat cardiac myocytes and thus exhibit antimuscarinic effects .

Cellular Effects

Methylene Blue trihydrate provides contrast by binding to negatively charged structures in cells and tissues, thus enhancing visibility under a microscope . It is also used in techniques such as staining in histology and microbiology .

Molecular Mechanism

Methylene Blue trihydrate’s ability to participate in redox reactions is utilized to study and develop novel redox systems, which are critical for understanding oxidative stress and designing antioxidants . Its distinctive blue color and change to colorless upon reduction make it an excellent indicator for visualizing and quantifying the presence of oxidizing or reducing agents in a solution .

Temporal Effects in Laboratory Settings

Its stability and degradation are important factors in its use in various experimental protocols that address the dynamics of redox biology .

Transport and Distribution

It is known that it can interact with various transporters or binding proteins .

Subcellular Localization

It is known that it can interact with various targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Methylene Blue trihydrate can be synthesized through the oxidation of dimethyl-p-phenylenediamine in the presence of sodium thiosulfate. The reaction typically involves the following steps:

Oxidation: Dimethyl-p-phenylenediamine is oxidized using sodium dichromate in the presence of sulfuric acid.

Condensation: The resulting product undergoes condensation with sodium thiosulfate to form methylene blue.

Crystallization: The crude methylene blue is then purified through crystallization to obtain methylene blue trihydrate.

Industrial Production Methods: In industrial settings, methylene blue trihydrate is produced by a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

化学反応の分析

Types of Reactions: Methylene Blue trihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form leucomethylene blue.

Reduction: It can be reduced by agents such as sodium borohydride to form leucomethylene blue.

Substitution: It can undergo substitution reactions with nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and zinc dust are commonly used reducing agents.

Substitution: Nucleophiles such as hydroxide ions can be used under basic conditions.

Major Products:

Leucomethylene Blue: Formed through reduction reactions.

Various Substituted Derivatives: Formed through substitution reactions.

類似化合物との比較

Methylene Blue trihydrate can be compared with other similar compounds such as:

New Methylene Blue: Similar in structure but differs in its staining properties.

Methyl Violet: Another dye with different applications and chemical properties.

Crystal Violet: Used as a biological stain but has different chemical reactivity

Uniqueness: Methylene Blue trihydrate is unique due to its wide range of applications, particularly in medicine and scientific research. Its ability to act as both an oxidizing and reducing agent makes it versatile in various chemical reactions .

生物活性

Methylene Blue trihydrate (MBT), a synthetic dye and medication, has garnered attention in various biological applications due to its unique properties. This article explores the biological activity of MBT, focusing on its mechanisms of action, therapeutic uses, and associated research findings.

Methylene Blue trihydrate is a thiazine dye with the chemical formula and a molecular weight of 373.9 g/mol. It is soluble in water and alcohol but insoluble in ether . Its primary mechanisms of action include:

- Inhibition of Nitric Oxide Synthase (NOS) : MBT acts as an inhibitor of NOS, which plays a crucial role in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes .

- Antioxidant Properties : MBT has been shown to reduce oxidative stress by acting as an electron acceptor, thereby protecting cells from damage caused by reactive oxygen species (ROS) .

- Binding to Tau Protein : In neurodegenerative diseases like Alzheimer's, MBT inhibits tau filament formation by oxidizing cysteine residues, which helps maintain tau in its monomeric form .

Biological Applications

Methylene Blue trihydrate has several notable applications in biology and medicine:

- Treatment of Methemoglobinemia : MBT is commonly used to treat methemoglobinemia, a condition where hemoglobin is unable to release oxygen effectively. It converts methemoglobin back to hemoglobin by acting as a reducing agent .

- Antimicrobial Activity : Studies have indicated that MBT exhibits antimicrobial properties against various pathogens, including bacteria and fungi .

- Staining Agent : In histology, MBT serves as a biological stain for visualizing cellular structures under a microscope .

Toxicological Studies

Research into the toxicity and carcinogenic potential of MBT has been extensive. A two-year carcinogenicity study revealed that high doses of MBT led to significant health issues in laboratory animals:

- Hematological Effects : Doses greater than 50 mg/kg resulted in methemoglobinemia and regenerative Heinz body anemia, indicating red blood cell damage .

- Tumor Development : Increased incidences of tumors were observed in male rats, including pancreatic islet tumors and malignant lymphomas in both sexes .

Summary of Toxicological Findings

| Study Duration | Species | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| 1 Month | Rats | 0, 125, 250, 500, 1000, 2000 | Weight loss, methemoglobinemia |

| 3 Months | Rats | 0, 25, 50, 100, 200 | Anemia, spleen enlargement |

| 2 Years | Rats | 0, 5, 25, 50 | Tumor development |

| 2 Years | Mice | 0, 2.5, 12.5, 25 | Increased survival at higher doses |

Case Studies

Several case studies highlight the clinical efficacy of Methylene Blue trihydrate:

- A multicenter retrospective chart review demonstrated that all patients treated with MBT for methemoglobinemia experienced a decrease in methemoglobin levels by at least 50% within one hour post-treatment .

- In cases involving Alzheimer's disease models in mice, administration of MBT resulted in reduced insoluble tau levels and improved cognitive function .

特性

IUPAC Name |

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKWCBBOMKCUKX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150645-86-6, 39612-13-0 | |

| Record name | Poly(methylene blue) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150645-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1), dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39612-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023296 | |

| Record name | Methylene blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green crystals or powder with a bronze-like luster; Solutions in water or alcohol are deep blue; [ChemIDplus] | |

| Record name | Methylene blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 43,600 mg/L at 25 °C., Soluble in water, Soluble in ethanol, chloroform; slightly soluble in pyridine; insoluble in ethyl ether, Soluble in glacial acetic acid and glycerol; insoluble in xylene and oleic acid, in ethanol 2%, and in acetone 0.5%. | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000013 [mmHg] | |

| Record name | Methylene blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

* Main mechanism of action involves inhibition of nitric oxide synthase and guanylate cyclase. * In Alzheimers Disease: a mechanistic study found that methylene blue oxidizes cysteine sulfhydryl groups on tau to keep tau monomeric. One preclinical treatment study in tauopathy mice reported anti-inflammatory or neuroprotective effects mediated by the Nrf2/antioxidant response element (ARE); another reported insoluble tau reduction and a learning and memory benefit when given early. * In Methemoglobinemia: Methylene Blue acts by reacting within RBC to form leukomethylene blue, which is a reducing agent of oxidized hemoglobin converting the ferric ion (fe+++) back to its oxygen-carrying ferrous state(fe++). * As antimalarial agent: Methylene Blue, a specific inhibitor of P.falciparum glutathione reductase has the potential to reverse CQ resistance and it prevents the polymerization of haem into haemozoin similar to 4-amino-quinoline antimalarials. * For ifosfamide induced neurotoxicity: Methylene blue functions as an alternate electron acceptor. It acts to reverse the NADH inhibition caused by gluconeogenesis in the liver while blocking the transformation of chloroethylamine into chloroacetaldehyde. In addition, it inhibits various amine oxidase activities, which also prevents the formation of chloroacetaldehyde., The mechanism of modulation of cyclic guanosine monophosphate accumulation by methylene blue, a putative inhibitor of soluble guanylate cyclase, was investigated in cultured rabbit pulmonary arterial smooth muscle cells. Control or methylene blue pretreated rabbit pulmonary arterial smooth muscle were stimulated with sodium nitroprusside, nitrosothiols or endothelium derived relaxing factor released basally from bovine pulmonary arterial endothelial cells, in short term cocultures. The putative endothelium-derived relaxing factor, S-nitroso-L-cysteine, a stab1e deaminated analog of S-nitroso-L-cysteine, S-nitroso-3-mercaptoproprionic acid and sodium nitroprusside produced concentration-dependent (1-100 uM) increase (1.5- to 12-fold) in rabbit pulmonary arterial smooth muscle cells cyclic guanosine monophospate levels. Methylene blue pretreatment inhibited S-nitroso-L-cysteine and sodium nitroprusside induced cyclic guanosine monophosphate accumulation by 51% to 100%, but S-nitroso-3-mercaptoproprionic acid mediated responses were not altered by methylene blue. The inhibition profile of methylene blue on nitrovasodilator induced cyclic guanosine monophosphate accumulation was quantitatively reproduced by extracellular generation of superoxide anion with xanthine (100 uM) and xanthine oxidase (5 mU). Similarly to methylene blue pretreatment, superoxide anion generation had no effects on base-line cyclic guanosine phosphate levels or cyclic guanosine phosphate responses elicited by S-nitroso-3-mercaptoproprionic acid. Furthermore, methylene blue induced a dose and time dependent generation of superoxide anion from rabbit pulmonary arterial smooth muscle cells, as evidenced from spectrophotometric determination of cytochrome c reduction. Inhibition of cyclic guanosine monophosphate accumulation in response to S-nitroso-L-cysteine and sodium nitroprusside by methylene blue was completely prevented by superoxide dismutase but not catalase. Selective pretreatment of endothelial cells with methylene blue before co-culture with untreated rabbit pulmonary arterial smooth muscle produced a reduction in rabbit pulmonary arterial smooth muscle cyclic guanosine monophosphate levels of a magnitude comparable with that seen in cocultures of methylene blue pretreated rabbit pulmonary arterial smooth muscle with untreated endothelial cells, and which was partially prevented by superoxide dismutase. | |

| Record name | Methylene blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

3-(dimethylamino)-7-(methylamino)phenothiazin-5-ylium | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark green crystals or powder from chloroform-ethyl ether, Solutions have a deep blue color /Methylene blue zinc-free dye/ | |

CAS No. |

61-73-4, 7220-79-3, 97130-83-1 | |

| Record name | Methylene blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylene blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylene blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylthioninium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylthioninium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENE BLUE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NAP7826UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100-110 °C (decomposes) | |

| Record name | Methylene blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。